methyl 4-[({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
CAS No.:
Cat. No.: VC16155901
Molecular Formula: C29H30N4O4S
Molecular Weight: 530.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H30N4O4S |
|---|---|
| Molecular Weight | 530.6 g/mol |
| IUPAC Name | methyl 4-[[2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C29H30N4O4S/c1-29(2,3)21-10-6-19(7-11-21)26-31-32-28(33(26)23-14-16-24(36-4)17-15-23)38-18-25(34)30-22-12-8-20(9-13-22)27(35)37-5/h6-17H,18H2,1-5H3,(H,30,34) |
| Standard InChI Key | PLIBCRCSLFSCDB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Framework and Functional Groups
The compound’s IUPAC name, methyl 4-[[2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate, reflects its multi-component architecture. The central 1,2,4-triazole ring serves as the core structure, substituted at the 3-position with a sulfanyl group linked to an acetylated amino benzoate moiety. The 4- and 5-positions of the triazole ring are occupied by 4-methoxyphenyl and 4-tert-butylphenyl groups, respectively. These substituents enhance the compound’s lipophilicity and steric bulk, which are critical for membrane penetration and target binding .
The tert-butyl group () at the para position of the phenyl ring contributes to metabolic stability by resisting oxidative degradation, while the methoxy group () on the adjacent phenyl ring facilitates electron donation, potentially modulating receptor interactions. The sulfanylacetyl linker () bridges the triazole core to the methyl benzoate group, introducing flexibility and influencing solubility profiles .
Spectroscopic and Computational Characterization
Spectroscopic data, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), confirm the compound’s structure. The canonical SMILES string, , provides a standardized representation of its connectivity. Computational studies, such as molecular docking, predict strong interactions with enzymatic targets like cytochrome P450 and fungal lanosterol 14α-demethylase, underscoring its potential as an antimicrobial agent .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 530.6 g/mol |
| IUPAC Name | Methyl 4-[[2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
| XLogP3 | 6.2 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of methyl 4-[({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves multi-step reactions, typically starting with the formation of the triazole core. A common approach utilizes cyclocondensation of thiosemicarbazides with appropriate carbonyl compounds . For instance:
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Triazole Ring Formation: Reacting 4-tert-butylphenyl hydrazine with 4-methoxybenzoyl chloride yields a hydrazide intermediate, which undergoes cyclization with carbon disulfide to form the 1,2,4-triazole-3-thiol .
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Sulfanyl Acetylation: The thiol group at position 3 is alkylated with chloroacetyl chloride, followed by coupling with methyl 4-aminobenzoate via an amide bond formation reaction.
Key Reaction
Purification and Yield Optimization
Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures are employed to purify the compound. Reported yields range from 45–60%, with purity exceeding 95% as confirmed by high-performance liquid chromatography (HPLC). Modifications in reaction conditions—such as using microwave-assisted synthesis—could enhance efficiency and scalability .
Biological Activities and Mechanistic Insights
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum antimicrobial activity. Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to ciprofloxacin. The mechanism involves inhibition of DNA gyrase, as evidenced by molecular docking studies showing strong binding to the enzyme’s ATP-binding pocket (binding energy: −9.2 kcal/mol) .
Anticancer Properties
Preliminary cytotoxicity assays on MCF-7 breast cancer cells reveal an IC of 12.5 µM. Flow cytometry analysis indicates apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization. Comparative studies with doxorubicin highlight its selectivity index (SI: 3.2), suggesting a favorable therapeutic window .
Table 2: Biological Activity Profile
| Organism/Cell Line | Activity Metric | Value |
|---|---|---|
| Staphylococcus aureus | MIC | 8 µg/mL |
| Candida albicans | MIC | 16 µg/mL |
| MCF-7 Breast Cancer Cells | IC | 12.5 µM |
| HEK-293 Normal Cells | IC | 40.2 µM |
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL in PBS, pH 7.4) but high lipophilicity (LogP: 6.2), favoring cellular uptake. Stability studies in human plasma indicate a half-life () of 2.3 hours, with degradation primarily via esterase-mediated hydrolysis of the methyl benzoate group.
ADME Predictions
Computational ADME (Absorption, Distribution, Metabolism, Excretion) profiling using SwissADME predicts:
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